4-(N,N-Diethylaminocarbonyl)phenylboronic acid
Overview
Description
4-(N,N-Diethylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C17H26BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a carbon atom. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the preparation of selective glucocorticoid receptor agonists and inhibitors of insulin-like growth factor-1 receptor tyrosine kinase .
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, enzymes, and receptors, which may influence the activity of these targets .
Biochemical Pathways
Related compounds have been used in the synthesis of atp-competitive inhibitors of the mammalian target of rapamycin , suggesting potential involvement in cellular growth and proliferation pathways.
Result of Action
Based on its potential targets, it may influence cellular growth and proliferation .
Action Environment
Like other boronic acids, it may be sensitive to ph changes, as boronic acids can form boronate esters under alkaline conditions .
Biochemical Analysis
Biochemical Properties
4-(N,N-Diethylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes and proteins, often forming reversible covalent bonds with diols and hydroxyl groups present in biomolecules. For instance, it can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access and enzymatic activity. Additionally, this compound can interact with glycoproteins and other carbohydrate-containing biomolecules, forming stable complexes that can be utilized in biochemical assays and diagnostic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in signal transduction, leading to altered phosphorylation states and downstream effects on gene expression. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with diol-containing biomolecules, such as carbohydrates and nucleotides. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are crucial for its application in research and diagnostics. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to inhibit specific enzymes or pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific concentration is required to achieve the desired biochemical inhibition without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. This compound can inhibit enzymes involved in carbohydrate metabolism, such as glycosidases, by forming covalent bonds with their active sites. Additionally, it may affect the levels of key metabolites by altering the flux of metabolic pathways, leading to changes in cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may interact with transporters or binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also be affected by its affinity for specific biomolecules, leading to preferential accumulation in certain cell types or compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. The localization of this compound can influence its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromo-N,N-diethylbenzamide with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Diethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Amine derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
4-(N,N-Diethylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Similar structure but with dimethyl groups instead of diethyl groups.
4-(N-Phenylaminomethyl)phenylboronic acid: Contains a phenyl group instead of diethyl groups.
4-(N,N-Dimethylamino)phenylboronic acid: Lacks the carbonyl group present in 4-(N,N-Diethylaminocarbonyl)phenylboronic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the diethylaminocarbonyl group enhances its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
[4-(diethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVBHIMRVYWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378416 | |
Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-80-1 | |
Record name | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethylcarbamoyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.